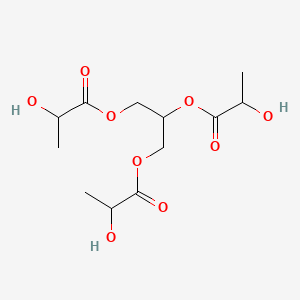

Propane-1,2,3-triyl trilactate

Description

Contextualization within Glyceride Chemistry

Glycerides, esters formed from glycerol (B35011) and fatty acids, are fundamental molecules in lipid chemistry. pnas.org They are broadly classified as mono-, di-, or triglycerides based on the number of fatty acid chains esterified to the glycerol backbone. pnas.org The properties of glycerides, such as their melting point and solubility, are heavily influenced by the nature of their fatty acid constituents, including chain length and degree of unsaturation. scilit.com

Propane-1,2,3-triyl trilactate is a unique glyceride where the acyl groups are derived from lactic acid, a short-chain hydroxy acid, rather than a traditional fatty acid. This structural feature distinguishes it from common triglycerides like tristearin (B179404) or triolein. scilit.com The presence of the hydroxyl groups on the lactate (B86563) units and the shorter chain length contribute to its distinct properties, such as increased hydrophilicity compared to long-chain triglycerides. This positions it as a versatile molecule with characteristics that bridge the gap between highly nonpolar lipids and more polar compounds.

In contrast to propane-1,2,3-triyl triacetate (triacetin), another short-chain triglyceride derived from acetic acid, this compound possesses free hydroxyl groups. wikipedia.orgspecialchem.com This structural difference can influence properties such as hydrogen bonding capacity, solubility, and its interaction with other molecules, making it suitable for different applications.

Significance in Contemporary Chemical and Biological Sciences

The unique properties of this compound have led to its investigation and use in a variety of scientific applications. Its biocompatibility and biodegradability are of particular interest, stemming from its composition of naturally occurring and readily metabolized precursors, glycerol and lactic acid. ontosight.ai

Detailed Research Findings:

Biodegradable Polymers: this compound has been explored as a plasticizer for biodegradable polymers such as polylactic acid (PLA). researchgate.net Plasticizers are added to polymers to increase their flexibility and workability. rug.nl Research has shown that the addition of certain triglycerides can improve the mechanical properties of PLA. researchgate.net The use of a biodegradable plasticizer like glyceryl trilactate is advantageous in creating fully "green" materials. mdpi.com The ester linkages in the compound allow for controlled degradation, which is a desirable feature in the design of materials with a specific lifespan.

Pharmaceutical Formulations: In the pharmaceutical sciences, this compound is investigated as an excipient, particularly in the development of controlled-release drug delivery systems. ontosight.ai Its ability to form biocompatible matrices can potentially allow for the sustained release of therapeutic agents. nih.gov The mechanism of action in such systems involves the gradual enzymatic or hydrolytic cleavage of the ester bonds, leading to the slow release of the encapsulated drug. It may also enhance the solubility and bioavailability of active pharmaceutical ingredients.

Cosmetic Science: Due to its moisturizing and emollient properties, glyceryl trilactate is used in cosmetic formulations. nih.govontosight.ai It can act as a humectant, helping to retain moisture. researchgate.net Its inclusion in cosmetic products is also supported by its biocompatible nature. ontosight.ai

Biological Research: In a study on weaned piglets, dietary supplementation with trilactic glyceride was found to have beneficial effects on intestinal function. preprints.org The research indicated that the compound could promote nutrient metabolism, maintain intestinal integrity, and alleviate oxidative stress. preprints.org While this study is in the field of animal nutrition, it provides insight into the biological activity of the compound and its potential to influence physiological processes. The study suggested that the observed effects could be related to the changing expression levels of certain proteins and genes involved in intestinal function. preprints.org It's important to note that in some biological systems, such as in certain Streptomyces species, glycerol trilactate did not induce the same biosynthetic pathways as glycerol alone, highlighting the specificity of its biological interactions. psu.edu

The following table summarizes some of the research applications of this compound:

| Research Area | Application | Key Findings | Source |

| Polymer Chemistry | Plasticizer for biodegradable polymers (e.g., PLA) | Can improve flexibility and workability of polymers. Its biodegradability contributes to creating environmentally friendly materials. | researchgate.netresearchgate.netmdpi.com |

| Pharmaceuticals | Excipient in controlled-release drug delivery systems | Biocompatible and biodegradable nature allows for sustained release of active ingredients. May enhance solubility of drugs. | ontosight.ainih.gov |

| Cosmetic Science | Humectant and emollient | Provides moisturizing properties to cosmetic formulations. | nih.govontosight.airesearchgate.net |

| Animal Nutrition | Dietary supplement for weaned piglets | Showed beneficial impacts on intestinal integrity and nutrient metabolism. | preprints.org |

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(2-hydroxypropanoyloxy)propyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZKSWMAYXNSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

211061-34-6, 119310-43-9 | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211061-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119310-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00939664 | |

| Record name | Propane-1,2,3-triyl tris(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-32-6, 182970-05-4 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-hydroxypropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester, (2S,2'S,2''S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2,3-triyl tris(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATF4982XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Propane 1,2,3 Triyl Trilactate

Synthetic Methodologies for Propane-1,2,3-triyl Trilactate

The primary route for synthesizing this compound is through the esterification of glycerol (B35011) with lactic acid. This process can be achieved through several methods, each with its own advantages and challenges.

Esterification Reactions: Classical and Novel Approaches

Direct Esterification: The classical approach involves the direct reaction of glycerol with lactic acid. This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the formation of the triester. High temperatures are often employed to accelerate the reaction and facilitate water removal. researchgate.net

Ring-Opening Polymerization: A more novel approach involves the ring-opening polymerization of lactide, a cyclic dimer of lactic acid, in the presence of glycerol. This method can offer faster reaction kinetics and may be tailored to produce mono-, di-, or trilactate esters by controlling the molar ratio of the reactants.

Catalyst Systems in this compound Synthesis

A variety of catalysts can be employed to facilitate the synthesis of this compound.

Homogeneous Catalysts:

Inorganic Acids: Sulfuric acid and phosphoric acid are commonly used as traditional homogeneous catalysts. google.com However, their use can lead to challenges in product separation and may cause environmental concerns. google.combiofueljournal.com

Metal Complexes: Certain metal complexes have also been investigated for their catalytic activity in esterification reactions. researchgate.net

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include:

Zeolites and Mesoporous Materials: Materials like HZSM-5/MCM-41 have shown high efficiency in the esterification of glycerol, offering high conversion rates and selectivity towards the desired triester. harvard.edu

Metal Oxides: Sulfated metal oxides, such as CeO2-ZrO2, have demonstrated excellent catalytic activity, leading to high glycerol conversion. biofueljournal.com Alumina and silica (B1680970) derived from natural sources like peat clay have also been successfully used as heterogeneous catalysts. researchgate.net

Polyacid Intercalated Catalysts: These have been explored as a greener alternative to traditional liquid acids, showing high catalytic activity and selectivity. google.com

Enzymatic Catalysts:

Lipases: Enzymes, particularly lipases like Novozym 435 (Lipase B from Candida antarctica), offer a green and highly selective alternative for the synthesis of glycerol-lactate esters. google.com Enzymatic catalysis proceeds under milder conditions, reducing the formation of by-products. google.com

| Catalyst Type | Examples | Key Findings | References |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, Phosphoric Acid | Effective but can lead to separation and environmental issues. | google.com |

| Heterogeneous | HZSM-5/MCM-41, CeO2-ZrO2, Alumina, Silica | High conversion and selectivity, reusable, and more environmentally friendly. | biofueljournal.comharvard.eduresearchgate.net |

| Enzymatic | Novozym 435 (Lipase B from Candida antarctica) | Highly selective, operates under mild conditions, green alternative. | google.com |

Process Optimization for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature and Reactant Ratio: Studies have shown that increasing the reaction temperature and the molar ratio of glycerol to lactic acid can lead to higher conversion rates. researchgate.net For instance, in a catalyst-free system, a maximum conversion of 86.28% was achieved at 140°C with a 5:1 molar ratio of glycerol to lactic acid. researchgate.net In enzymatic synthesis, a temperature of 60°C and a 3:1 lactic acid to glycerol ratio have been found to be effective. google.com

Removal of Water: Continuous removal of water formed during the esterification reaction is essential to shift the equilibrium towards the product side, thereby increasing the yield. harvard.edu

Purification Techniques: After the reaction, purification methods such as vacuum distillation or liquid chromatography are employed to separate the desired triester from unreacted starting materials and by-products. google.com The optimization of distillation processes, for example, by adjusting pressure and reflux rates, can minimize energy consumption and ensure high product purity. researchgate.netchempap.org

| Parameter | Finding | References |

|---|---|---|

| Temperature | Increased temperature generally increases reaction rate and conversion. | researchgate.net |

| Reactant Molar Ratio | A higher ratio of glycerol to lactic acid can enhance conversion. | researchgate.net |

| Water Removal | Essential for driving the reaction equilibrium towards product formation. | harvard.edu |

Green Chemistry Principles in this compound Production

The application of green chemistry principles is increasingly important in the synthesis of chemicals.

Renewable Feedstocks: Glycerol, a major byproduct of biodiesel production, serves as a renewable feedstock for the synthesis of this compound, adding value to this byproduct. researchgate.netharvard.edu

Catalyst Choice: The use of heterogeneous and enzymatic catalysts is a key aspect of green synthesis. google.comgoogle.com These catalysts are often more environmentally friendly, reusable, and can lead to higher selectivity, reducing waste. google.combiofueljournal.com

Solventless and Aqueous Media: Conducting the synthesis in the absence of organic solvents or in aqueous media can significantly reduce the environmental impact. google.com Enzymatic esterification, for instance, can be performed in the aqueous environment provided by commercial lactic acid preparations. google.com

Derivatization Strategies for this compound

The structure of this compound allows for various derivatization strategies, particularly focusing on its stereochemistry.

Synthesis of Stereoisomers and Chiral Derivatives

Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. google.com The lactic acid used in the esterification also possesses a chiral center. This combination allows for the formation of multiple stereoisomers of this compound.

The synthesis of specific stereoisomers often requires the use of chiral building blocks or stereoselective reactions. google.comtaylorandfrancis.com For instance, enantiomerically pure glycerol derivatives can be prepared from starting materials like erythorbic acid. google.com

Chemoenzymatic approaches have been successfully employed for the kinetic resolution of glycerol derivatives. rsc.org Lipases can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the R and S enantiomers. rsc.org High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of chiral diacylglycerol derivatives, which can be extended to the analysis of triacyl-sn-glycerols. nih.gov The use of chiral derivatizing agents, such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate, allows for the separation of diastereomeric derivatives. nih.gov

Functionalization of the Hydroxyl Groups

The three free hydroxyl groups on the terminal ends of the lactyl chains in this compound are primary sites for chemical modification. These secondary alcohol groups offer reactive handles to introduce a variety of functional groups, thereby altering the molecule's physicochemical properties such as polarity, reactivity, and potential for further conjugation. Key functionalization strategies include esterification (acylation), etherification, and oxidation.

Esterification (Acylation):

One of the most direct modifications of the hydroxyl groups is esterification, also known as acylation. This reaction involves treating this compound with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, typically in the presence of a base or catalyst. This converts the hydroxyl groups into new ester functionalities.

A well-documented analogous reaction is the acetylation of glycerol, where acetic anhydride is used to convert the hydroxyl groups to acetoxy groups, yielding triacetin (B1683017) (glycerol triacetate). utar.edu.my Similarly, the hydroxyl groups of this compound can be acetylated. For instance, reacting it with acetic anhydride would yield propane-1,2,3-triyl tris(2-acetoxypropanoate). This modification caps (B75204) the polar hydroxyl groups, rendering the molecule more lipophilic.

Furthermore, esterification is not limited to simple acetyl groups. Longer-chain fatty acids can be used to introduce lipid-like tails. Research on the esterification of other polyols, like starch derivatives, has shown successful reaction with fatty acids such as stearic acid, using enzymatic catalysts like lipase (B570770). chemguide.co.uk This approach could be applied to this compound to create novel bio-based amphiphilic molecules. Another significant modification involves reacting the hydroxyl groups with cyclic anhydrides, such as succinic anhydride. This reaction, demonstrated on functional polylactide copolymers, introduces a terminal carboxylic acid group, which can then be used for further coupling reactions, for example, with amine-containing molecules via carbodiimide (B86325) chemistry. acs.orgnih.gov

Interactive Data Table: Examples of Hydroxyl Group Esterification

| Acylating Agent | Catalyst/Conditions | Resulting Functional Group | Potential Product Name |

| Acetic Anhydride | Pyridine or Acid Catalyst | Acetoxy (-OCOCH₃) | Propane-1,2,3-triyl tris(2-acetoxypropanoate) |

| Stearoyl Chloride | Base (e.g., Triethylamine) | Stearoyloxy (-OCO(CH₂)₁₆CH₃) | Propane-1,2,3-triyl tris(2-stearoyloxypropanoate) |

| Succinic Anhydride | Heat or Base Catalyst | Succinoyl (-OCOCH₂CH₂COOH) | Propane-1,2,3-triyl tris(2-succinoyloxypropanoate) |

Etherification:

Etherification presents another pathway to modify the hydroxyl groups by converting them into ether linkages (-O-R). This is typically achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other methods. For example, reacting this compound with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydride would yield the corresponding triallyl ether derivative. The synthesis of glycerol triallyl ether (1,2,3-tris(prop-2-enoxy)propane) from glycerol is a known transformation that supports the feasibility of this reaction. nih.gov These resulting allyl ethers contain double bonds that can be used for subsequent modifications, such as polymerization or thiol-ene click chemistry.

Oxidation:

The secondary hydroxyl groups of the lactyl moieties can be oxidized to form ketones. This transformation would convert this compound into propane-1,2,3-triyl tris(2-oxopropanoate). Various oxidizing agents can be employed for this purpose. A study on the oxidation of a similar diol, propane-1,3-diol, using potassium permanganate (B83412) showed the successful conversion of a hydroxyl group to an aldehyde. ajchem-a.com For the secondary alcohols in this compound, stronger or more selective oxidizing agents would be required to achieve the ketone. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Modifications of the Lactyl Moieties

Beyond the terminal hydroxyl groups, the lactyl moieties themselves, specifically the ester linkages, can be the target of chemical modification. These reactions primarily involve the cleavage or rearrangement of the ester bonds.

Transesterification:

Transesterification is a key reaction of esters where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com In this compound, the ester bonds linking the lactic acid units to the glycerol backbone, as well as the potential for inter-lactyl transesterification, can be targeted. This reaction can be catalyzed by acids or bases. masterorganicchemistry.com For example, reacting this compound with a large excess of a different alcohol, such as butanol, under acidic conditions would lead to the formation of butyl lactate (B86563) and glycerol. While this leads to the decomposition of the original molecule, controlled or intramolecular transesterification could lead to novel structures. Research on lactide has shown that transesterification can lead to the formation of cyclic oligoesters. pnas.org

Hydrolysis:

The most fundamental modification of the lactyl moieties is hydrolysis of the ester bonds. This reaction, which can be catalyzed by acid, base, or enzymes (esterases), breaks down the molecule into its constituent parts: glycerol and lactic acid. While often seen as a degradation pathway, controlled partial hydrolysis could be a method to produce glycerol dilactate or monolactate.

Chain Extension/Oligomerization:

The lactyl moieties can be extended by reacting this compound with lactide (the cyclic dimer of lactic acid) in a ring-opening polymerization. In this scenario, the free hydroxyl groups of this compound act as initiators for the polymerization, effectively adding more lactic acid units to each chain. A patent describes a similar process where hydroxyl-containing compounds react with lactide to form lactyllactic acid esters, indicating that the chain length of the lactyl group can be precisely extended. google.com This method allows for the synthesis of well-defined oligomers or polymers with a glycerol core.

Interactive Data Table: Research on Modifications of Lactyl Moieties

| Modification Type | Reagent/Catalyst | Reaction Description | Potential Outcome | Source |

| Transesterification | Alcohol (e.g., Butanol) / Acid or Base | Exchange of the glycerol backbone with another alcohol. | Formation of new, simpler lactate esters (e.g., Butyl lactate) and glycerol. | masterorganicchemistry.com |

| Ring-Opening Polymerization | Lactide / Catalyst (e.g., Sn(Oct)₂) | The hydroxyl groups initiate the polymerization of lactide, extending the lactyl chains. | Formation of polylactide chains grafted from the glycerol core. | google.com |

| Hydrolysis | Water / Acid, Base, or Lipase | Cleavage of the ester bonds. | Decomposition to glycerol and lactic acid. |

Spectroscopic Characterization Techniques

The structural and functional group analysis of this compound relies on a suite of spectroscopic methods. These techniques provide detailed information about the molecular framework, the types of chemical bonds present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are employed to confirm its structure.

Proton (¹H) NMR Spectroscopy for Structural Probing

Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) within a molecule. The spectrum of this compound is predicted to show distinct signals for the protons on the glycerol backbone and the lactate moieties.

The protons of the glycerol backbone (CH₂ and CH groups) are expected to resonate in the range of 4.0-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent ester oxygen atoms. The central CH proton would likely appear as a multiplet due to coupling with the neighboring CH₂ protons. The terminal CH₂ protons are diastereotopic and would be expected to appear as complex multiplets.

The protons of the lactate groups would also show characteristic signals. The CH proton alpha to the carbonyl group is anticipated to appear as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl (CH₃) protons would resonate further upfield, likely as a doublet in the range of 1.2-1.5 ppm. The hydroxyl proton of the lactate moiety, if not exchanged with a deuterated solvent, would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Glycerol CH₂ | 4.1 - 4.4 | Multiplet |

| Glycerol CH | 5.2 - 5.4 | Multiplet |

| Lactate CH | 4.2 - 4.4 | Quartet |

| Lactate CH₃ | 1.3 - 1.5 | Doublet |

| Lactate OH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. masterorganicchemistry.com

The carbonyl carbons of the ester groups are the most deshielded and are expected to appear in the 170-175 ppm region. The carbons of the glycerol backbone (CH₂ and CH) bonded to the ester oxygens would resonate in the range of 60-75 ppm. The CH carbon of the lactate moiety, also bonded to an oxygen, is predicted to be in a similar region, around 65-70 ppm. The methyl (CH₃) carbons of the lactate groups would be the most shielded, appearing upfield around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | 170 - 175 |

| Glycerol CH₂-O | 62 - 65 |

| Glycerol CH-O | 68 - 72 |

| Lactate CH-OH | 66 - 69 |

| Lactate CH₃ | 16 - 20 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the CH and CH₂ protons of the glycerol backbone, and between the CH and CH₃ protons of the lactate units. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign which protons are attached to which carbons. For example, the proton signal around 1.3-1.5 ppm would show a cross-peak with the carbon signal around 16-20 ppm, confirming the CH₃ group of the lactate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected between the glycerol CH₂ protons and the carbonyl carbon of the lactate ester, confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the ester and hydroxyl functional groups.

A strong, sharp absorption band is predicted in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups. The C-O stretching vibrations of the ester linkages would likely produce strong bands in the 1100-1300 cm⁻¹ region. A broad absorption band centered around 3400-3500 cm⁻¹ is also expected, corresponding to the O-H stretching vibration of the hydroxyl groups on the lactate moieties. The C-H stretching vibrations of the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400 - 3500 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ester (C=O) | Stretching | 1735 - 1750 (strong) |

| Ester (C-O) | Stretching | 1100 - 1300 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The chromophores present in this compound are the carbonyl groups of the ester functionalities. These groups contain non-bonding electrons (n) and pi (π) electrons, which can undergo n → π* and π → π* transitions upon absorption of UV radiation.

It is predicted that this compound would exhibit a weak absorption maximum (λmax) in the UV region, likely around 200-220 nm, corresponding to the n → π* transition of the ester carbonyl groups. Due to the lack of extensive conjugation in the molecule, significant absorption in the visible region is not expected.

Table 4: Predicted UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Ester (C=O) | n → π* | 200 - 220 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C12H20O9, its molecular weight is 308.28 g/mol . nih.gov In a mass spectrometer, the molecule is ionized to form a molecular ion, which can then undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern provides a unique fingerprint of the molecule's structure.

The fragmentation of triacylglycerides and their analogues, like this compound, is influenced by the instrument type and the ionization method used. nih.gov For similar compounds, such as glyceryl mononitrate, tandem mass spectrometry (MS/MS) reveals characteristic daughter ions. researchgate.net In the case of diacylglycerols, fragmentation often involves the neutral loss of ammonia (B1221849) and a fatty acid, leading to the formation of dehydrated monoacylglycerol product ions. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, the principles of mass spectrometry suggest that cleavage would likely occur at the ester linkages, resulting in fragments corresponding to the loss of one or more lactate units. The stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uk

Table 1: Predicted Fragmentation of this compound

| Fragment | Description |

| [M - C3H5O3]+ | Loss of one lactate group |

| [M - 2(C3H5O3)]+ | Loss of two lactate groups |

| [C3H5O3]+ | Lactate fragment |

| [C3H8O3]+ | Glycerol backbone fragment |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy offers a non-destructive method for obtaining a detailed vibrational fingerprint of this compound. renishaw.com This technique provides information about the chemical structure and molecular environment by detecting the inelastic scattering of monochromatic light. horiba.com Each chemical bond in the molecule has specific vibrational modes, and the resulting Raman spectrum is a unique identifier. renishaw.com

For related compounds like propane (B168953), distinct Raman spectra have been observed, with specific peaks corresponding to intramolecular vibrations. researchgate.netias.ac.in Alcohols, in general, exhibit characteristic skeletal vibrations in the 700–1200 cm⁻¹ range due to C-C and C-O stretching modes. spectroscopyonline.com Given the structure of this compound, which contains numerous C-C, C-O, and C=O bonds within its glycerol backbone and lactate ester groups, a complex and informative Raman spectrum is expected. Analysis of this spectrum can reveal information about the conformation and potential intermolecular interactions of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds like this compound. bspublications.com Developing an effective HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector. chromatographyonline.com

For compounds lacking a strong UV chromophore, such as this compound, a universal detector like a Charged Aerosol Detector (CAD) can be employed. researchgate.netlcms.cz Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.comnih.gov For the analysis of related glycerol oxidation products, a sulfonated divinylbenzene-styrene resin column has been used effectively with an acidic mobile phase. The separation of triacylglycerols, which are structurally similar to this compound, has been successfully achieved using reversed-phase HPLC. nih.gov A typical HPLC method for this compound might involve a C18 column with a gradient elution of acetonitrile (B52724) and water.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is suitable for the analysis of volatile and semi-volatile compounds. thermofisher.com While direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation, derivatization can be employed to increase its volatility. For instance, glycerol analysis by GC often involves derivatization to make it more amenable to this technique.

GC coupled with a Flame Ionization Detector (GC-FID) is a common setup for quantifying organic compounds. coresta.org For more detailed structural information, GC can be coupled with Mass Spectrometry (GC-MS). thermofisher.comnih.gov In the analysis of related compounds like glyceryl trinitrate and its metabolites, GC-MS with negative chemical ionization has proven to be a sensitive and specific method. nih.govshimadzu.com

Purity Determination and Impurity Profiling

Ensuring the purity of this compound is crucial for its intended applications. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of quality control. thermofisher.com Impurities can arise from the synthesis process, such as residual starting materials (glycerol and lactic acid), catalysts, or byproducts like mono- and di-esters.

Both HPLC and GC are primary tools for impurity profiling. nih.gov HPLC-MS, for instance, can detect residual lactic acid and partially esterified glycerols. GC-FID can quantify volatile impurities. The development of robust analytical methods is essential to separate and quantify these impurities accurately. researchgate.net Method validation according to established guidelines ensures the reliability of the purity assessment. researchgate.net

Table 2: Common Impurities in this compound Synthesis

| Impurity | Source | Analytical Technique |

| Glycerol | Unreacted starting material | HPLC, GC (with derivatization) |

| Lactic Acid | Unreacted starting material | HPLC |

| Propane-1,2,3-triyl dilactate | Incomplete reaction | HPLC |

| Propane-1,2,3-triyl monolactate | Incomplete reaction | HPLC |

| Residual Catalysts | Synthesis process | Ion Chromatography |

Advanced Characterization for Solid-State Forms

The solid-state properties of a compound, such as its crystalline form (polymorphism), can significantly impact its physical and chemical properties. While specific studies on the solid-state forms of this compound are not detailed in the provided search results, the principles of solid-state characterization can be applied.

Techniques like X-ray diffraction (XRD) are fundamental for determining the crystal structure of solid materials. researchgate.net The polymorphism of similar compounds, like monoglycerides (B3428702) and triglycerides, has been studied, revealing the existence of different crystal forms (α, β', β) with distinct melting points and stabilities. alcpo.org.ly Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can be used to identify phase transitions and determine the melting points of different polymorphs. Raman spectroscopy can also be a valuable tool to distinguish between different crystal forms, as the vibrational modes are sensitive to the crystalline environment. renishaw.com

Advanced Analytical and Spectroscopic Characterization of Propane 1,2,3 Triyl Trilactate

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. The method relies on the principle of Bragg's Law, where a crystalline material, when irradiated with X-rays, produces a unique diffraction pattern of constructive interference. This pattern serves as a fingerprint of the crystalline solid, providing detailed information on the unit cell dimensions, lattice parameters, and the arrangement of atoms. For organic compounds like esters of glycerol (B35011), XRD is crucial for identifying polymorphic forms, which are different crystalline structures of the same compound. Polymorphism significantly influences the physical properties of a material, including its melting point, stability, and solubility.

While specific X-ray diffraction data for pure propane-1,2,3-triyl trilactate is not extensively available in public literature, valuable insights can be drawn from studies on structurally related compounds, such as commercial blends of lactylated fatty acid esters of glycerol (LFEGPG). Research on these mixtures reveals complex polymorphic behavior, which is likely indicative of the types of crystalline structures this compound might form.

Detailed research on a commercial blend of lactylated fatty acid esters of glycerol and propylene (B89431) glycol demonstrated rich thermotropic polymorphism using DSC and X-ray diffraction. researchgate.net The study identified multiple crystalline phases depending on the thermal treatment of the sample. The primary polymorphic forms observed in triacylglycerols and related lipid esters are the α, β', and β forms. researchgate.net The α-form is the least stable with a hexagonal chain packing, the β' form has intermediate stability with an orthorhombic packing, and the β form is the most stable, characterized by a triclinic subcell packing. researchgate.netbohrium.com

In the study of the LFEGPG blend, a sub-α-crystalline phase was observed, which transitioned to a more ordered α-crystalline phase upon heating. researchgate.net Concurrently, some components of the lipid mixture formed a stable β-crystalline phase. researchgate.net The presence of different molecular backbones (glycerol and propylene glycol) and variations in the length of the polymerized lactic acid moieties influenced which crystalline phase was favored. researchgate.net For instance, a higher number of polymerized lactic acid molecules in the propylene glycol esters promoted the formation of the β-crystalline phase. researchgate.net

The analysis was conducted using both small-angle X-ray diffraction (SAXS) and wide-angle X-ray diffraction (WAXS). SAXS provides information on the larger-scale structure, such as the lamellar repeat distance (the thickness of the layers in the crystal), while WAXS reveals the sub-cell packing of the fatty acid chains. researchgate.net In the LFEGPG mixture, small-angle diffractograms showed lamellar lattices with distinct spacings, while wide-angle patterns were used to identify the specific polymorphic form (e.g., a broad peak around 4.18 Å is characteristic of the α-crystalline phase). researchgate.net

The findings on this related lipid blend suggest that this compound would likely exhibit similar complex polymorphic behavior. The exact crystalline structure it adopts would be dependent on factors such as temperature, rate of cooling, and the presence of any impurities.

Interactive Data Table: Crystalline Phases Observed in a Related Lactylated Glycerol Ester Blend

| Crystalline Phase | Sub-cell Packing | Stability | Typical WAXS Signal (d-spacing) | Observations in LFEGPG Study researchgate.net |

| α (alpha) | Hexagonal | Least Stable | Broad peak at ~4.15 - 4.2 Å | Observed to form from a sub-α phase upon heating. |

| β' (beta-prime) | Orthorhombic | Intermediate | Strong peaks near 3.8 Å and 4.2 Å | Not explicitly dominant but its formation is common in similar lipids. |

| β (beta) | Triclinic | Most Stable | Strong peak near 4.6 Å | Formed by some components of the lipid mixture, favored by a higher number of lactic acid units on a propylene glycol backbone. |

Biochemical and Biological Research Applications of Propane 1,2,3 Triyl Trilactate

Investigation of Biochemical Pathways

Propane-1,2,3-triyl trilactate serves as a valuable tool for researchers studying various metabolic and catabolic processes. Its structure, composed of a glycerol (B35011) backbone and lactate (B86563) moieties, allows it to be recognized and processed by various enzymatic systems within biological organisms.

Elucidation of Metabolic Fates and Transformations

Research has been conducted to understand how this compound is metabolized and the transformations it undergoes within a biological system. In the gastrointestinal tract, it is expected to be hydrolyzed into its constituent components: glycerol and lactic acid. imrpress.com A notable study on weanling piglets investigated the effects of dietary supplementation with trilactic glyceride (TLG) on lipid metabolism. imrpress.com

The study found that dietary TLG supplementation had a significant impact on the lipid profiles and the expression of genes related to fat metabolism in various tissues. imrpress.com In the liver, TLG supplementation led to decreased mRNA levels for key enzymes involved in fatty acid metabolism, including hormone-sensitive lipase (B570770) E (LIPE), lipoprotein lipase (LPL), fatty acid synthase (FASN), and SLC27A2. imrpress.com Conversely, in white adipose tissue, the expression of FASN and SLC27A2 genes was enhanced. imrpress.com These findings suggest that this compound can modulate fat metabolism by promoting fat synthesis in adipose tissue while influencing fat metabolism pathways in the liver and small intestine. nih.gov

Table 1: Effects of Trilactic Glyceride (TLG) on the Relative mRNA Expression of Genes Associated with Fat Metabolism in Piglets imrpress.com Data is presented as relative expression levels compared to a control group.

| Gene | Tissue | Effect of TLG Supplementation |

| LIPE | Liver | Decreased |

| LPL | Liver | Decreased |

| FASN | Liver | Decreased |

| SLC27A2 | Liver | Decreased |

| FASN | White Adipose Tissue | Increased |

| SLC27A2 | White Adipose Tissue | Increased |

| LPL | Jejunum | Decreased |

| FASN | Jejunum | Decreased |

The study also observed changes in plasma lipid concentrations, with TLG supplementation leading to a decrease in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) concentrations, further indicating its role in modulating lipid profiles. nih.gov

Application in Biosynthetic Pathway Studies

This compound has been utilized in studies investigating biosynthetic pathways, particularly in microorganisms. One area of research has been its effect on the production of secondary metabolites.

In a study involving the PI-factor-defective mutant strain Streptomyces natalensis npi287, which is unable to produce the polyene macrolide antibiotic pimaricin, various compounds were tested for their ability to induce pimaricin biosynthesis. While glycerol and other related compounds were found to trigger pimaricin production, glycerol trilactate, along with glycerol monolactate and dilactate, did not induce biosynthesis of the antibiotic in either solid or liquid cultures. researchgate.netresearchgate.net This finding, although negative, provides valuable information by helping to delineate the specific structural requirements for inducing this particular biosynthetic pathway, suggesting that the esterified form of glycerol with lactic acid is not recognized by the signaling pathway that initiates pimaricin production in this mutant. researchgate.netresearchgate.net

Role in Biodegradation Pathway Investigations

While this compound is considered to be biodegradable due to its ester linkages which are susceptible to hydrolysis, specific studies detailing its complete biodegradation pathway are limited. The compound's biodegradability is a key feature in its application in the production of biodegradable plastics, where it can act as a plasticizer for materials like polylactic acid (PLA). mdpi.com The degradation of such plasticized materials is an area of active research. researchgate.net The initial step in its biodegradation is expected to be the enzymatic hydrolysis of the ester bonds, catalyzed by lipases or esterases, to yield glycerol and lactic acid. Both glycerol and lactic acid are common metabolites that can be readily integrated into central metabolic pathways, such as glycolysis, and subsequently completely mineralized. nih.gov However, detailed investigations into the specific microorganisms and enzymatic pathways responsible for the complete breakdown of the intact this compound molecule are not extensively documented in scientific literature.

Tracer Studies Utilizing Stable Isotope Labeled this compound

The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate of molecules in biological systems. While there are no specific, detailed published studies found that utilize stable isotope-labeled this compound to trace its own metabolic journey, the concept has been proposed in a methodological context. For instance, feeding cells with a ¹³C-labeled triester and tracking the incorporation of the label into triglycerides via liquid chromatography-mass spectrometry (LC-MS/MS) has been suggested as a method to gain mechanistic insights into its role as a metabolic intermediate. medchemexpress.com

The general methodology for such tracer studies is well-established for related molecules like glycerol. frontiersin.orgnih.gov For example, stable isotopes of glycerol, such as ¹³C₃-glycerol, are commonly used to investigate hepatic glucose metabolism and lipolysis. nih.gov In principle, a similarly labeled this compound could be synthesized and administered to an organism or cell culture. By tracking the appearance of the ¹³C label in downstream metabolites, researchers could definitively elucidate its metabolic pathways, including the rate of its hydrolysis and the subsequent fate of the glycerol and lactate moieties. Such studies would provide quantitative data on its contribution to various metabolic pools.

Utilization in Biological Assay Systems

The chemical properties of this compound make it a candidate for use in various biological assay systems. medchemexpress.com

Development of Quantitative Biological Assays

The development of specific quantitative biological assays for this compound itself is not widely reported. However, its components and related enzymatic activities are amenable to quantification. For instance, enzymatic hydrolysis assays using pancreatic lipase can be employed to characterize the compound. medchemexpress.com This involves monitoring the rate of hydrolysis of the ester bonds, which can be quantified by measuring the release of fatty acids (in this case, lactic acid) or the disappearance of the substrate.

While not directly for this compound, methods for the quantitative analysis of similar compounds exist and could be adapted. For example, gas chromatography-mass spectrometry (GC-MS) methods have been developed for the quantitative detection of volatile components in related glycerol esters like triacetin (B1683017). Such an approach could potentially be modified to quantify this compound or its breakdown products.

The development of a robust quantitative assay for this compound would be beneficial for pharmacokinetic studies, quality control in its production, and for more precise investigations into its metabolic effects.

Studies on Molecular Interactions with Biomacromolecules

The biological and biochemical relevance of this compound is rooted in its interactions with various molecular targets. Research indicates that its mechanism of action often involves direct binding to biomacromolecules, such as enzymes and receptors, thereby modulating their activity. These interactions can lead to a range of biochemical and physiological responses. For instance, in pharmaceutical science, this compound is utilized to improve the solubility and bioavailability of active pharmaceutical ingredients. This application suggests molecular interactions that may facilitate the transport and uptake of drug compounds.

The triester structure, derived from a glycerol backbone and three lactate groups, confers specific physicochemical properties that govern its interactions. While detailed structural studies of its binding to specific protein targets are an ongoing area of research, the compound's utility in formulations points to significant molecular interplay.

Table 1: Summary of Molecular Interactions

| Interacting Entity | Type of Interaction | Observed or Inferred Outcome |

|---|---|---|

| Enzymes | Binding and modulation of activity | Alteration of biochemical pathways |

| Receptors | Binding and modulation of activity | Induction of physiological responses |

Enzymatic Synthesis and Biocatalysis

The synthesis of this compound can be achieved through enzymatic routes, which are gaining favor over traditional chemical methods that often require harsh conditions. Biocatalysis, primarily using lipases, offers a milder and more selective approach to the esterification of glycerol with lactic acid. This enzymatic pathway is a key focus of green chemistry, aiming for more sustainable production processes.

Enzyme Discovery and Characterization for Trilactate Formation

The primary class of enzymes explored for the synthesis of this compound and related glycerol esters are lipases. These enzymes are natural catalysts for the hydrolysis of fats, but under specific conditions (e.g., low water content), they can effectively catalyze the reverse reaction: esterification.

The most widely characterized and successful enzyme for this purpose is Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435. mdpi.comnih.govnih.gov Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. Studies on the synthesis of related compounds, such as poly(glycerol sebacate), have shown that catalysis with N435 can yield products with higher molecular weights compared to non-catalyzed reactions. nih.gov

Characterization studies focus on optimizing reaction conditions to maximize yield and reaction rate. Key variables include the choice of solvent, temperature, and the physical form of the substrates. mdpi.comfrontiersin.org For instance, because glycerol has poor miscibility with many organic solvents and can coat the enzyme's active site, researchers have explored using glycerol adsorbed onto silica (B1680970) gel to improve its dispersibility and availability for the reaction. frontiersin.org The use of enzymes in organic solvents or even solvent-free systems is a common strategy. frontiersin.orggoogleapis.com

Table 2: Enzymes Investigated for Glycerol Ester Synthesis

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase B (Novozym 435) | Candida antarctica | Esterification, transesterification, and polymerization of glycerol and fatty acids. mdpi.comnih.govnih.gov |

Biocatalytic Approaches for Stereoselective Synthesis

A significant advantage of enzymatic catalysis is the potential for stereoselectivity, which is highly relevant for a chiral molecule like this compound. The compound's stereochemistry is determined by the chirality of the lactic acid used (L- or D-lactic acid) and the substitution pattern on the prochiral glycerol backbone.

Biocatalytic strategies primarily leverage the inherent ability of lipases to distinguish between stereoisomers. Lipases are well-known for their successful application in the kinetic resolution of racemic mixtures of alcohols and esters. researchtrends.net This principle can be applied to the synthesis of this compound. For example, by using a racemic mixture of lactic acid as a substrate, a stereoselective lipase could preferentially catalyze the esterification of one enantiomer (e.g., L-lactic acid), resulting in a product that is highly enriched in a specific stereoisomer.

Research on related systems has demonstrated the feasibility of this approach. Lipase-catalyzed kinetic resolutions involving glycerol derivatives as solvents and resolving agents have been shown to achieve high product yields and excellent enantioselectivity. researchtrends.net Similarly, the transesterification of alcohols using glycerol triacetate as both a solvent and an acyl donor can be effectively catalyzed by lipases like CALB. nih.govresearchtrends.net These findings underscore the potential of biocatalysis to control the stereochemical outcome during the synthesis of this compound, allowing for the production of specific, biologically active isomers.

Table 3: Biocatalytic Strategies for Stereoselective Ester Synthesis

| Biocatalytic Approach | Enzyme | Principle | Potential Outcome for Trilactate Synthesis |

|---|---|---|---|

| Kinetic Resolution | Lipase | Preferential reaction with one enantiomer of a racemic substrate (e.g., lactic acid). researchtrends.net | Enantiomerically pure or enriched this compound. |

Materials Science Applications of Propane 1,2,3 Triyl Trilactate

Integration in Biodegradable Polymeric Materials

The drive towards a circular economy has spurred significant research into biodegradable polymers sourced from renewable resources. semanticscholar.org Propane-1,2,3-triyl trilactate, derived from bio-based glycerol (B35011) and lactic acid, is a key additive in this field, enhancing the properties of bioplastics like polylactic acid (PLA) and starch-based polymers. mdpi.com Its inherent biodegradability makes it an environmentally benign choice for modifying polymer matrices.

This compound primarily functions as a plasticizer in biopolymer composites. Plasticizers are additives that increase the flexibility and processability of a material by embedding themselves between polymer chains, thus reducing intermolecular forces and increasing molecular mobility. redalyc.org This action effectively lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, often brittle state to a more ductile and pliable one. researchgate.net

In polymers like polylactic acid (PLA), which can be rigid and brittle, this compound serves to enhance flexibility. mdpi.com While its parent molecule, glycerol, is an effective plasticizer for hydrophilic polymers like starch, it shows limited miscibility with the more hydrophobic PLA, which can lead to phase separation. mdpi.com this compound, which combines a glycerol core with lactic acid chains, exhibits improved compatibility with the PLA matrix. mdpi.comredalyc.org The lactic acid moieties on the molecule are structurally similar to the repeating units of PLA, promoting better dispersion and integration. mdpi.com

Beyond its role as a plasticizer, the compound can also act as a building block or crosslinker in certain formulations. For instance, it can be used to form hydrogels through processes like UV-initiated radical polymerization when combined with functionalized PLA. In starch-based composites, where glycerol is a common plasticizer, this compound can be considered a functional equivalent that offers different properties due to its larger molecular size and the presence of lactate (B86563) groups. coacechemical.comresearchgate.net

The introduction of this compound into a polymer matrix directly influences its architecture and, consequently, its mechanical properties. The primary effect is a reduction in the glass transition temperature (Tg), a key indicator of plasticization. Research has shown that this compound can lower the Tg of PLA from 60°C to 45°C, a significant change that enhances the material's flexibility at room temperature.

This change in thermal properties corresponds to a modification of mechanical characteristics. The reduction in intermolecular forces allows polymer chains to slide past one another more easily, which typically results in:

Decreased Tensile Strength and Modulus: The material becomes less resistant to being pulled apart. mdpi.com

Increased Elongation at Break: The material can stretch more before breaking, indicating enhanced ductility. mdpi.com

Studies on analogous plasticizers like glycerol and glycerol triacetate (GTA) in PLA and other biopolymers provide further insight. The addition of glycerol to PLA/wheat bran blends was found to alter tensile strength and elongation. researchgate.net Similarly, GTA is used in PLA and poly(hydroxybutyrate) (PHB) blends to modify crystallinity and improve mechanical performance for applications like food packaging films. However, the concentration of the plasticizer is critical; excessive amounts can lead to component immiscibility, weakening the material. mdpi.com

| Polymer System | Additive | Observed Effect on Properties | Reference |

|---|---|---|---|

| Polylactic Acid (PLA) | This compound | Reduces Glass Transition Temperature (Tg) from 60°C to 45°C, enhancing flexibility. | |

| PLA/Poly(hydroxybutyrate) (PHB) Blend | Glycerol Triacetate (GTA) | Improves crystallization rate and overall mechanical properties. | |

| PLA | Lactic Acid Oligomers | Increases ductility and elongation at break significantly (up to 480%). | mdpi.com |

| PLA/Starch Blend | Glycerol | Reduces interaction between polymer chains, leading to higher flexibility but can decrease tensile strength. | mdpi.com |

The biodegradability of materials plasticized with this compound is a key feature for their application in sustainable products. The degradation process is primarily driven by the hydrolysis of the ester bonds that make up the backbone of both the plasticizer and the host polymer (like PLA). nih.gov

The degradation mechanism in an environment such as soil or a marine setting typically involves two main stages:

Abiotic Hydrolysis: Water molecules penetrate the polymer matrix and cleave the ester linkages. This process breaks down the long polymer chains into smaller, water-soluble oligomers and monomers, such as lactic acid and glycerol. nih.gov This stage is influenced by factors like temperature and humidity. nih.gov

Microbial Action: Microorganisms such as bacteria and fungi consume the smaller fragments. researchgate.net Enzymes like lipases and esterases secreted by these microbes further break down the oligomers into carbon dioxide, water, and biomass. nih.gov

The presence of this compound can influence this degradation process. As a hydrophilic molecule, it can potentially increase water uptake into the polymer matrix, which may accelerate the initial hydrolysis step. However, some studies on similar plasticizers like triacetin (B1683017) have shown that the plasticizer can initially inhibit the colonization of microorganisms on the polymer surface, potentially causing a temporary lag in the biodegradation process. researchgate.net Ultimately, because this compound itself is composed of readily metabolizable substances (glycerol and lactic acid), it fully biodegrades along with the polymer matrix, contributing to a reduced environmental footprint.

Functional Material Development

The unique properties of this compound also position it for use in the development of more advanced functional materials, where specific performance characteristics beyond basic biodegradability are required.

While most commonly associated with making commodity bioplastics more flexible, this compound has potential applications in advanced biocomposites. These materials combine a biopolymer matrix with reinforcing fillers (such as natural fibers) to achieve enhanced mechanical strength and stiffness. semanticscholar.org

In this context, this compound can serve as a coupling agent or compatibilizer . Its role is to improve the interfacial adhesion between the hydrophilic natural fibers (like cellulose, hemp, or wood flour) and the more hydrophobic polymer matrix (like PLA). The hydroxyl groups on the lactate units can form hydrogen bonds with the fiber surface, while the ester structure remains compatible with the polymer matrix. This improved bonding is crucial for effective stress transfer from the matrix to the reinforcement, which is essential for achieving high-performance mechanical properties in the composite.

Furthermore, its ability to act as a cross-linking agent opens possibilities for creating thermoset biocomposites. By forming a cross-linked network, the material can gain improved thermal stability and mechanical robustness, making it suitable for more demanding applications. For instance, glycerol, the parent molecule, has been used as a cross-linker for conductive polymer binders in advanced electrode materials for batteries, demonstrating the potential for such structures in functional, high-tech applications. researchgate.net The development of such "green composites" is a growing area of materials science, aiming to replace petroleum-based materials in semi-structural components in automotive, electronics, and construction industries. semanticscholar.org

Environmental Fate and Degradation Studies of Propane 1,2,3 Triyl Trilactate

Environmental Persistence and Transport

The environmental persistence and transport of a chemical are governed by its physical and chemical properties. While specific experimental studies on Propane-1,2,3-triyl trilactate are limited, its environmental behavior can be inferred from its structural characteristics and computed properties. The molecule's structure, featuring a glycerol (B35011) backbone and three lactate (B86563) groups, contains multiple polar functional groups (esters and hydroxyls), which dictate its interactions within various environmental matrices. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₉ | PubChem nih.gov |

| Molecular Weight | 308.28 g/mol | PubChem nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | -0.8 | PubChem nih.gov |

This table is based on computed data; experimental values may vary.

The distribution of this compound in the environment is largely dictated by its high polarity and low volatility.

Air: Due to its high molecular weight and the presence of multiple polar functional groups, this compound is expected to have a very low vapor pressure. Consequently, its partitioning to the atmosphere is considered negligible, and it is not expected to be a significant component in the air compartment.

Water: The compound possesses several hydrophilic groups, including three ester linkages and three hydroxyl groups. This structure results in high water solubility. The computed octanol-water partition coefficient (LogP) is -0.8, indicating that the compound is hydrophilic and will preferentially partition into the aqueous phase rather than fatty tissues or organic environmental compartments. nih.gov Therefore, if released into the environment, it is expected to be predominantly found in water bodies.

Soil: The partitioning behavior between soil and water is described by the soil sorption coefficient (Koc), which is often estimated from the octanol-water partition coefficient (LogP). Given the negative LogP value, this compound is expected to have a very low affinity for sorption to soil organic matter. nih.gov This suggests that it will not be strongly bound to soil particles and will primarily reside in the soil pore water.

In aquatic environments, the migration of this compound is governed by its high water solubility and low sorption tendency. It is expected to be highly mobile and transported along with the bulk flow of water in rivers, streams, and groundwater. Its low LogP value suggests a minimal tendency to partition to suspended sediments or undergo significant bioconcentration in aquatic organisms. nih.gov The primary factor influencing its concentration in aquatic systems will be dilution and the rate of its degradation.

The mobility of chemicals in soil is inversely related to their sorption characteristics. Chemicals with low soil sorption coefficients (Koc) are generally mobile, whereas those with high coefficients are immobile. For this compound, the hydrophilic nature and negative LogP value strongly suggest a low Koc. nih.gov This indicates weak sorption to soil colloids and organic matter. As a result, the compound is predicted to have high mobility in the soil profile, with a significant potential for leaching from the topsoil into lower soil layers and potentially reaching groundwater, depending on soil type and hydrological conditions.

Degradation Mechanisms and Pathways

This compound is susceptible to both biological and chemical degradation processes, primarily targeting the ester linkages within its structure.

The structure of this compound, being an ester of naturally occurring compounds (glycerol and lactic acid), suggests it is readily biodegradable. Studies on similar short-chain alkyl lactate esters have shown that they are easily broken down by environmental microorganisms. nih.govmolecularcloud.org

The primary biodegradation pathway is expected to be enzymatic hydrolysis of the ester bonds, a common metabolic process for many microorganisms. Esterase enzymes, which are ubiquitous in the environment, can catalyze this reaction. The degradation would proceed in a stepwise manner, cleaving the lactate groups from the glycerol backbone.

The ultimate biodegradation products are its fundamental building blocks:

Glycerol: A naturally occurring alcohol that is readily metabolized by a wide variety of microorganisms and integrated into central metabolic pathways like glycolysis. oecd.org

Lactic Acid: A common organic acid that is also a central metabolite in many organisms and is readily biodegradable. nih.gov

Given the ready biodegradability of its constituent parts and related lactate esters, this compound is not expected to be persistent in environments with active microbial populations. nih.govwikipedia.org

In addition to microbial action, the ester linkages in this compound are susceptible to abiotic chemical hydrolysis. This reaction involves the cleavage of the ester bond by water and can be catalyzed by either acid or base.

Expected Degradation Products

| Initial Compound | Degradation Process | Primary Products |

|---|

Photodegradation Pathways

The environmental degradation of this compound, a triester of glycerol and lactic acid, is significantly influenced by photodegradation. This process involves the breakdown of the chemical structure upon exposure to light, particularly ultraviolet (UV) radiation. While specific literature on the photodegradation pathways of this compound is limited, the degradation mechanism can be inferred from the photochemical behavior of its structural components: polylactic acid (PLA) and other lactate esters.

The primary mechanism of photodegradation is believed to be the cleavage of the ester linkages within the molecule. This is analogous to the UV degradation of PLA, where exposure to UV light leads to a reduction in the polymer's molecular weight through chain scission, making it more susceptible to further degradation. nih.govacs.orgresearchgate.net This process is often initiated by the formation of free radicals, which can be generated from impurities within the substance when exposed to UV light or heat. lxbiotechnology.com These highly reactive radicals can then abstract hydrogen atoms from the molecule, propagating a chain reaction that leads to the formation of unstable peroxy radicals. The subsequent breakdown of these peroxy radicals results in the formation of smaller, more stable molecules. lxbiotechnology.com

Identification of Degradation Products

The photodegradation of this compound is expected to yield a variety of degradation products, originating from the breakdown of its glycerol and lactate moieties. The identification of these products is crucial for understanding the compound's environmental impact.

Primary Degradation Products: The initial cleavage of the ester bonds in this compound leads to the formation of its fundamental building blocks:

Glycerol: The three-carbon alcohol that forms the backbone of the molecule.

Lactic Acid: Three molecules of this organic acid are released. acs.org

Secondary Degradation Products: Following their release, the primary degradation products undergo further breakdown into smaller molecules. Research on the aqueous photolysis of lactic acid has identified several secondary products. noaa.gov

The anticipated degradation products are summarized in the table below.

| Category | Degradation Product | Chemical Formula | Precursor |

| Primary | Glycerol | C₃H₈O₃ | This compound |

| Lactic Acid | C₃H₆O₃ | This compound | |

| Secondary (from Lactic Acid) | Carbon Dioxide | CO₂ | Lactic Acid |

| Carbon Monoxide | CO | Lactic Acid | |

| Methane | CH₄ | Lactic Acid | |

| Ethane | C₂H₆ | Lactic Acid | |

| Ethanol | C₂H₅OH | Lactic Acid | |

| Formic Acid | CH₂O₂ | Lactic Acid | |

| 2,3-Butanediol | C₄H₁₀O₂ | Lactic Acid | |

| Isopropyl Alcohol | C₃H₈O | Lactic Acid |

This table is based on inferred degradation pathways and studies of related compounds.

Environmental Monitoring Methodologies

Analytical Techniques: A combination of chromatographic techniques is generally employed for the separation, identification, and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound and its primary degradation products. unesp.brmdpi.comresearchgate.net

Detection: A Refractive Index Detector (RID) is suitable for analytes like glycerol and lactic acid that lack a strong UV-absorbing chromophore. unesp.br For enhanced sensitivity and selectivity with UV-Vis or Diode Array Detectors (DAD), derivatization can be employed. For example, glycerol can be derivatized to glyceryl tribenzoate. rsc.org Lactic acid can be complexed with ferric chloride (FeCl₃) to form a colored compound detectable by UV-Vis spectroscopy. researchgate.net

Columns: Specialized columns such as Aminex HPX-87H are effective for separating organic acids and alcohols. mdpi.com

Gas Chromatography (GC): GC is the preferred method for analyzing volatile secondary degradation products. noaa.gov For less volatile compounds, derivatization to increase volatility may be necessary.

Detection: A Flame Ionization Detector (FID) is commonly used for the general detection of organic compounds. inchem.org For definitive identification and quantification, Mass Spectrometry (MS) is coupled with GC (GC-MS), which provides detailed structural information. google.com

The table below outlines potential monitoring methodologies for this compound and its key degradation products.

| Analyte | Analytical Method | Detector | Key Considerations |

| This compound | HPLC | RID, MS | Susceptible to thermal degradation; may require specific sample preparation for complex matrices. |

| Glycerol | HPLC | RID | Derivatization can significantly improve detection limits with UV-DAD. rsc.org |

| Lactic Acid | HPLC | RID, UV-Vis | Complexation with a metal ion can be used for colorimetric detection. researchgate.net |

| Volatile Degradation Products | GC | FID, MS | Headspace analysis is suitable for detecting volatile compounds in water samples. |

Currently, there are no established methods for the biological monitoring of lactate esters. inchem.org However, monitoring for elevated levels of lactic acid above natural background concentrations in environmental compartments could serve as an indicator of the degradation of this compound. inchem.org

Theoretical and Computational Studies on Propane 1,2,3 Triyl Trilactate

Molecular Modeling and Simulation